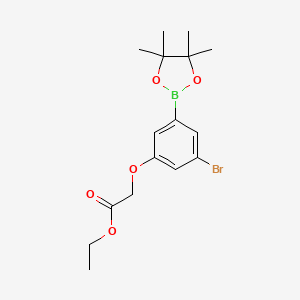

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

描述

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is an organic compound that features a brominated phenoxy group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in organic synthesis and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves the following steps:

Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the meta position.

Borylation: The brominated phenol is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

Esterification: Finally, the boronate ester is reacted with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for the bromination and borylation steps, as well as automated purification systems.

化学反应分析

Types of Reactions

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The phenoxy group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Cross-Coupling: Biaryl compounds or other complex organic molecules.

Oxidation/Reduction: Modified phenoxy derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways.

Antimalarial Research

Recent studies have highlighted the compound's role in developing new antimalarial drugs targeting the Plasmodium falciparum kinase PfCLK3. This protein kinase is essential for the survival of the malaria parasite and represents a promising target for therapeutic intervention. The structure-activity relationship of various analogues derived from this compound has shown significant promise in inhibiting PfCLK3 activity with nanomolar potency .

Cancer Therapeutics

The compound has also been explored for its potential in cancer therapy. By acting on specific signaling pathways involved in tumorigenesis, it may help in designing targeted therapies that can selectively kill cancer cells while sparing normal tissues. The incorporation of boron-containing moieties enhances its reactivity and selectivity towards biological targets .

Organic Synthesis

This compound is valuable in organic synthesis as a versatile building block.

Diboron Chemistry

The compound can participate in diboron chemistry reactions, which are crucial for forming carbon-carbon bonds. Its structure allows it to react with alkenes and other electrophiles under copper catalysis conditions to yield complex organic molecules . This reaction pathway is particularly useful for synthesizing pharmaceuticals and agrochemicals.

Synthesis of Functionalized Compounds

The ability to introduce functional groups through substitution reactions makes this compound a key intermediate in synthesizing various functionalized compounds. Researchers have utilized it to create derivatives that possess enhanced biological activities or improved physicochemical properties .

Materials Science

In materials science, the compound's unique properties lend themselves to applications in developing advanced materials.

Polymeric Materials

The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical strength. Its boron content can improve the material's resistance to degradation under various environmental conditions .

Nanocomposites

Research indicates that this compound can be used to fabricate nanocomposites that exhibit unique electrical and optical properties. These materials have potential applications in electronics and photonics due to their tunable properties .

Case Studies

作用机制

The mechanism of action for Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate primarily involves its reactivity in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is catalyzed by palladium complexes. This reaction proceeds via the formation of a palladium-boron intermediate, which then undergoes transmetalation and reductive elimination to form the desired product.

相似化合物的比较

Similar Compounds

- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane

Uniqueness

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is unique due to the presence of both a bromine atom and a boronate ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

生物活性

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article provides a detailed overview of its biological activity, including synthesis methods, chemical properties, and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a boronate ester, which contribute to its reactivity and potential biological applications. The presence of the bromine atom allows for various substitution reactions, while the boronate group is crucial for cross-coupling reactions often used in drug development.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H22BBrO5 |

| Molecular Weight | 373.07 g/mol |

| CAS Number | 1218789-53-7 |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : Starting from phenol or its derivatives to introduce the bromine atom at the meta position.

- Borylation : Using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

- Esterification : Reacting the boronate ester with ethyl bromoacetate under basic conditions to yield the final product.

These steps can be optimized for yield and purity in an industrial setting by employing continuous flow reactors and automated purification systems .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance:

- A cell-based screen demonstrated that compounds with similar structures significantly inhibited the growth of various tissue-derived cancer cells while sparing normal cells .

- The mechanism involves induction of DNA damage through interstrand cross-linking facilitated by reactive intermediates formed during metabolic activation .

The biological activity is believed to be linked to the compound's ability to form reactive oxygen species (ROS) upon activation. This leads to DNA damage and subsequent apoptosis in cancer cells. The presence of electron-donating groups enhances this activity by stabilizing reactive intermediates .

Case Studies

- Study on DNA Cross-Linking :

属性

IUPAC Name |

ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BBrO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHRPAOKTKCCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BBrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675276 | |

| Record name | Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-53-7 | |

| Record name | Ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。